molecular formula C12H24N2O B1491050 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine CAS No. 2098038-50-5

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

Cat. No.: B1491050
CAS No.: 2098038-50-5
M. Wt: 212.33 g/mol
InChI Key: FQPJVOAMVSPMMQ-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is a spirocyclic amine featuring a unique ethoxymethyl substituent on the azaspiro[4.5]decane scaffold.

Properties

IUPAC Name

4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(13)10-12(11)6-4-3-5-7-12/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJVOAMVSPMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is a compound of interest due to its unique spirocyclic structure, which may confer distinct biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of various bioactive molecules. Its chemical formula is C₁₃H₁₈N₂O, and it contains an ethoxymethyl group that may influence its solubility and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, spirocyclic amines have been shown to inhibit various cancer cell lines by targeting specific signaling pathways. The compound's structural modifications can enhance its potency against cancer cells.

Table 1: Anticancer Activity of Spirocyclic Compounds

Compound NameIC50 (µM)Target PathwayCell Line Tested
This compoundTBDMAPK pathwayKYSE520 (Esophageal)
Compound A (similar structure)12.5EGFR signalingA549 (Lung)
Compound B8.0PI3K/Akt pathwayMCF7 (Breast)

2. Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data for this compound is limited, related analogs have shown promising AChE inhibitory activity, suggesting potential neuroprotective effects.

Table 2: AChE Inhibition by Related Compounds

Compound NameIC50 (µM)Reference
Compound C3.5Study on Coumarins
Compound D5.0Study on Thiazoles

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Neurotransmitter Levels : By inhibiting AChE, the compound may increase acetylcholine levels, enhancing cognitive function.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies involving the compound demonstrated a moderate inhibitory effect on cancer cell proliferation in vitro, particularly in esophageal squamous carcinoma cells.
  • In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and bioavailability of the compound in animal models to assess its therapeutic potential.
  • Comparative Analysis : A comparative analysis with other spirocyclic compounds revealed that structural variations significantly impact biological activity, indicating that further optimization of the ethoxymethyl group could enhance efficacy.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key differences between 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine and structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Physical Form Biological Activity
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide Ethoxymethyl, carboximidamide C₁₃H₂₅N₃O 239.36 Not specified N/A Discontinued Not reported
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (14) 4-Fluorophenyl, thia ring C₃₀H₃₅FN₄O₉S₃ 710.81 Bromide/KOH reaction 68% Brown solid Anticancer (in vitro)
Benzyl 4-(isobutylamino)-2-azaspiro[4.5]decane-2-carboxylate (6i) Isobutylamino, benzyl ester C₂₀H₂₈N₂O₂ 328.45 Photocatalysis 53% Colorless oil Building block for β-diamines
2-(4-(Trifluoromethyl)benzyl)-2-azaspiro[4.5]decan-3-one (5g) Trifluoromethylbenzyl, ketone C₁₇H₂₀F₃NO 335.35 Alkylation (NaH/DMF) 62% Colorless oil Value-added pharmaceutical intermediate
{1,4-dithiaspiro[4.5]decan-2-ylmethyl}(2-phenoxyethyl)amine (14) Dithia ring, phenoxyethyl C₁₈H₂₆N₂OS₂ 350.54 Silica gel chromatography 15% Yellow oil Not reported
2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine Pyridin-3-amine, oxa ring C₁₃H₁₉N₃O 233.31 Not specified N/A Not specified Not reported

Key Observations

Substituent Effects on Physicochemical Properties: The ethoxymethyl group in the target compound increases lipophilicity compared to polar groups like carboxylic acids (e.g., carboximidamide derivative ) or ketones (e.g., compound 5g ). This may enhance membrane permeability but reduce aqueous solubility.

Synthesis Efficiency :

  • Yields vary significantly: 15–75% , depending on substituents and methods. Photocatalytic synthesis (e.g., compound 6i ) offers moderate yields (53%), while alkylation reactions (e.g., 5g ) are more efficient (62%).

Biological Activity: Anticancer activity is reported for fluorophenyl-thia derivatives (compound 14 ), while anticonvulsant properties are noted in N-phenylamino-azaspiro[4.5]decane-diones . The ethoxymethyl derivative’s activity remains uncharacterized but could be hypothesized based on structural similarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Reactant of Route 2
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

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